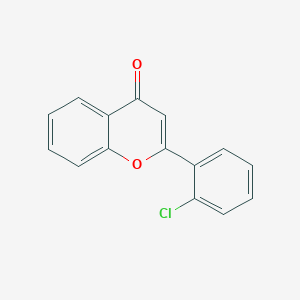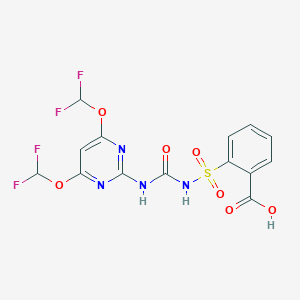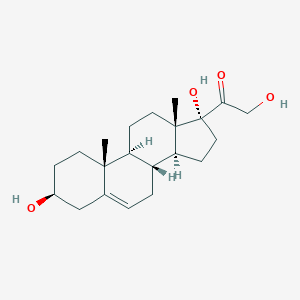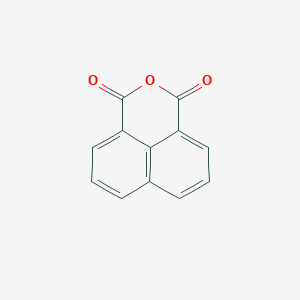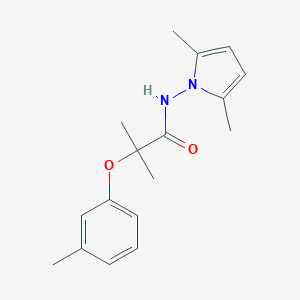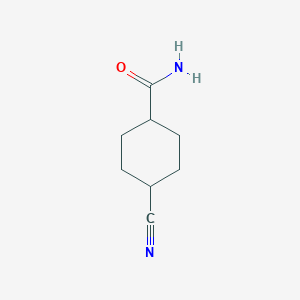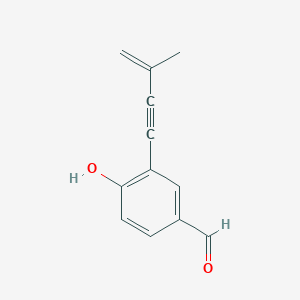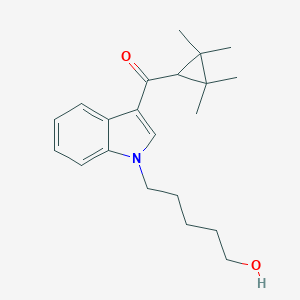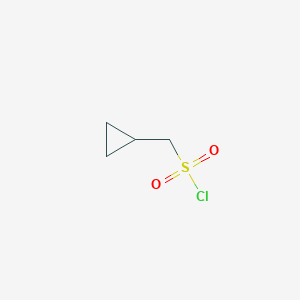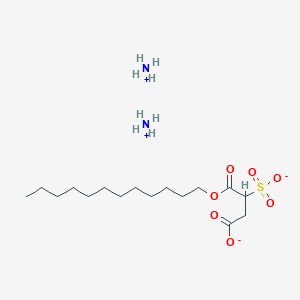
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate, also known as DSS, is a chemical compound that is commonly used in scientific research. DSS is a surfactant that is often used to solubilize proteins and lipids, making it an important tool in biochemical and physiological studies.
Mécanisme D'action
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate works by disrupting the hydrophobic interactions between proteins and lipids, allowing for their solubilization in aqueous solutions. It also disrupts the lipid bilayer of cell membranes, leading to their lysis.
Effets Biochimiques Et Physiologiques
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes. It has also been shown to increase the permeability of cell membranes and to disrupt the structure of lipid membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate in lab experiments is that it is a relatively mild detergent that does not denature proteins. However, it can be difficult to remove from samples, which can lead to contamination and interference with downstream assays. Additionally, Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate, including the development of new methods for removing it from samples and the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate and its effects on different types of cells and tissues.
Méthodes De Synthèse
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate can be synthesized through a multi-step process that involves the reaction of dodecyl sulfate with butane-1,4-diol to form the intermediate 4-dodecoxy-4-oxobutyl sulfate. This intermediate is then reacted with diazanium to form Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate.
Applications De Recherche Scientifique
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is commonly used in scientific research as a detergent to solubilize proteins and lipids for further study. It is also used as a stabilizing agent for membrane proteins and as a reagent for protein labeling.
Propriétés
Numéro CAS |
123776-54-5 |
|---|---|
Nom du produit |
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
Formule moléculaire |
C32H66N2O14S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);2*1H3 |
Clé InChI |
SHLKYEAQGUCTIO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



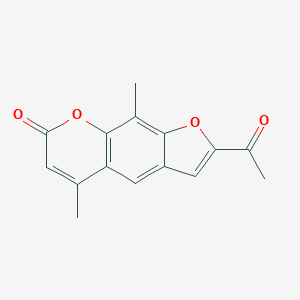
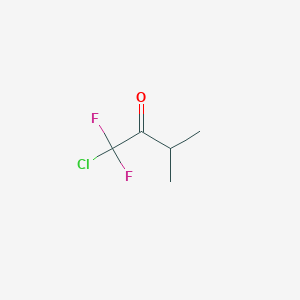
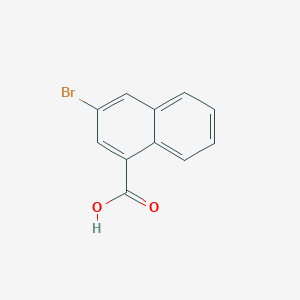
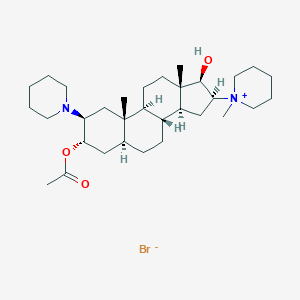
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
